N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE is an organic compound belonging to the class of phenyl-1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is then further processed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-7H-PYRROLO[2,3-D]
- 3-AMINO-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)FURAZAN
Uniqueness
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE is unique due to its specific structural features and the presence of both oxadiazole and furan rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-11(14-16-10(2)21-18-14)5-6-12(9)17-15(19)13-4-3-7-20-13/h3-8H,1-2H3,(H,17,19) |
InChI Key |
QHUWRZWCWXAYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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